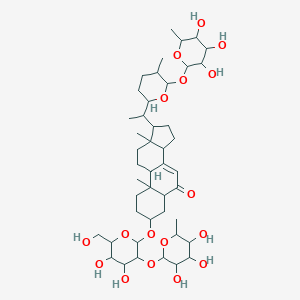
N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine, also known as TMA-2, is a synthetic psychedelic compound that belongs to the amphetamine class of drugs. It was first synthesized in the 1990s by Alexander Shulgin, a renowned chemist and pharmacologist, and has gained popularity in recent years due to its unique effects and potential therapeutic applications.
Mécanisme D'action
N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine is believed to act primarily by increasing the levels of serotonin in the brain, which can lead to changes in mood, perception, and cognition. It may also affect other neurotransmitters, such as dopamine and norepinephrine, which are involved in regulating motivation, reward, and arousal.
Biochemical and Physiological Effects:
N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine has been shown to produce a range of effects on the body and brain, including changes in mood, perception, and thought processes. It can cause visual and auditory hallucinations, altered sense of time and space, and changes in emotional and cognitive processing. It may also produce physical effects, such as increased heart rate and blood pressure, dilated pupils, and muscle tension.
Avantages Et Limitations Des Expériences En Laboratoire
N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine has several advantages as a research tool, including its ability to selectively bind to serotonin receptors and produce specific effects on mood and cognition. However, it also has several limitations, including its potential for abuse and the lack of standardized dosing protocols. Additionally, there is limited research on the long-term effects of N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine use, which may limit its potential as a therapeutic agent.
Orientations Futures
There are several areas of future research that could be explored with N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine, including its potential as a treatment for mood disorders, such as depression and anxiety. Additionally, researchers could investigate its effects on other neurotransmitter systems, such as the endocannabinoid system, which is involved in regulating pain, appetite, and mood. Finally, further studies could be conducted to determine the long-term effects of N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine use and its potential for abuse and addiction.
Méthodes De Synthèse
N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine can be synthesized using a variety of methods, including the reduction of 2,5-dimethoxyphenylacetonitrile with lithium aluminum hydride or sodium borohydride, or the reaction of 2,5-dimethoxyphenylacetonitrile with phenylacetylene in the presence of a palladium catalyst.
Applications De Recherche Scientifique
N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine has been the subject of several scientific studies, particularly in the fields of pharmacology and neuroscience. Researchers have investigated its effects on serotonin receptors, which are involved in regulating mood, cognition, and behavior. N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine has been shown to bind to these receptors and activate them, leading to alterations in perception, mood, and thought processes.
Propriétés
Nom du produit |
N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine |
|---|---|
Formule moléculaire |
C21H25N |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
N,N,2-trimethyl-6,6-diphenylhex-3-yn-2-amine |
InChI |
InChI=1S/C21H25N/c1-21(2,22(3)4)17-11-16-20(18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15,20H,16H2,1-4H3 |
Clé InChI |
ZZGNRQDFJUEJJV-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CCC(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C |
SMILES canonique |
CC(C)(C#CCC(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B220851.png)

![6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B220872.png)
![2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B220877.png)
![2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B220879.png)
